2',3-Dimethyl-4'-fluorobutyrophenone
Description
2',3-Dimethyl-4'-fluorobutyrophenone is a fluorinated aromatic ketone with a butyrophenone backbone. Structurally, it features a fluorine atom at the 4'-position of the phenyl ring and methyl groups at the 2' and 3 positions. The compound is hypothesized to serve as a critical intermediate in pharmaceutical synthesis, particularly for neuroleptic agents, due to its structural similarity to other fluorobutyrophenone derivatives .
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8(2)6-12(14)11-5-4-10(13)7-9(11)3/h4-5,7-8H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUYVLSHGDJARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3-Dimethyl-4’-fluorobutyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 2,3-dimethylbutanone.
Condensation Reaction: A condensation reaction between 4-fluorobenzaldehyde and 2,3-dimethylbutanone is carried out in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Oxidation: The intermediate is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to yield 2’,3-Dimethyl-4’-fluorobutyrophenone.
Industrial Production Methods: In an industrial setting, the production of 2’,3-Dimethyl-4’-fluorobutyrophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: 2’,3-Dimethyl-4’-fluorobutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenones depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
In organic chemistry, 2',3-Dimethyl-4'-fluorobutyrophenone serves as a versatile building block for synthesizing various derivatives. Its unique substitution pattern allows for selective reactions that can lead to the formation of complex molecules. It is often used in:
- Friedel-Crafts Acylation : This method utilizes the compound to introduce acyl groups into aromatic systems, facilitating the synthesis of more complex structures.
- Fluorination Reactions : The presence of fluorine in the compound can be exploited to create fluorinated analogs of other compounds, which may exhibit enhanced biological activity or stability .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of antipsychotic medications. It has shown promise in:
- Dopamine Receptor Modulation : Research indicates that derivatives of this compound can act as antagonists at dopamine D2 and D3 receptors, which are crucial targets in treating schizophrenia and other psychiatric disorders .
- Biological Activity Studies : Several studies have demonstrated that this compound can induce cell cycle arrest in mammalian cell lines, suggesting potential anti-cancer properties.
Material Science
In material science, this compound is utilized in the production of specialty chemicals and polymers. Its unique properties allow it to be incorporated into:
- Polymeric Materials : The compound can be used as an additive to enhance the thermal and mechanical properties of polymers.
- Coatings and Adhesives : Its chemical stability makes it suitable for applications in coatings that require durability under various environmental conditions .
Case Study 1: Antipsychotic Development
A study published in Bioorganic & Medicinal Chemistry explored the synthesis of novel butyrophenones based on this compound. The research focused on evaluating their binding affinities at dopamine receptors, revealing that certain derivatives exhibited promising profiles as atypical antipsychotic agents . This highlights the compound's potential in drug discovery.
Case Study 2: Fluorinated Compound Synthesis
Research conducted by Martines et al. demonstrated the use of fluorinated reagents derived from this compound for synthesizing bioactive molecules. The study emphasized how introducing fluorine into drug candidates can significantly alter their pharmacokinetic properties, leading to improved efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of 2’,3-Dimethyl-4’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, influencing various biochemical pathways. Detailed studies on its mechanism of action reveal its potential to modulate enzyme activity and receptor signaling, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | Substituents (Phenyl Ring) | Chain Substituents | Physical State | Melting/Boiling Point |
|---|---|---|---|---|---|---|
| 2',3-Dimethyl-4'-fluorobutyrophenone* | C₁₃H₁₅FO | 206.26 | 2'-Me, 3-Me, 4'-F | None | Likely liquid | Estimated BP: ~130–140°C |
| 4-Chloro-4'-fluorobutyrophenone | C₁₀H₁₀ClFO | 200.64 | 4-Cl, 4'-F | None | Light yellow oil | BP: 130–132°C (0.97 mmHg) |
| 4'-Bromo-3,3-dimethyl-2'-fluorobutyrophenone | C₁₂H₁₃BrF₂O | 303.14 | 2'-F, 4'-Br | 3,3-dimethyl | Oil | BP: Not reported |
| Haloperidol | C₂₁H₂₃ClFNO₂ | 375.87 | 4-Cl, 4'-F | Piperidine moiety | Solid | MP: 148°C |
*Inferred properties based on structural analogs.
Key Observations:
- Physical State: Unlike halogenated derivatives (e.g., 4-chloro-4'-fluorobutyrophenone, a liquid), the dimethyl groups may increase molecular rigidity, though insufficient to shift the physical state to solid .
Pharmacological and Metabolic Profiles
Table 2: Pharmacological Comparisons
| Compound | Receptor Affinity | Metabolic Pathway | Bioactivity |
|---|---|---|---|
| Haloperidol | High D₂ dopamine antagonism | N-dealkylation, oxidation | Antipsychotic |
| 4-Chloro-4'-fluorobutyrophenone | Intermediate (no direct activity) | Hepatic clearance | Precursor to neuroleptics |
| This compound* | Hypothesized reduced affinity | Likely CYP450-mediated oxidation | Potential sedative/neuroleptic |
Key Insights:
Biological Activity
2',3-Dimethyl-4'-fluorobutyrophenone (DMFB) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure and potential biological activities make it a subject of study for various applications, including its antimicrobial, anti-inflammatory, and potential anticancer properties. This article will explore the biological activity of DMFB, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
DMFB is classified as a fluorobutyrophenone derivative. Its chemical formula is C₁₂H₁₅F₁O, and it features a phenyl ring substituted with a fluorobutyric acid moiety. The presence of the fluorine atom is significant as it can influence the compound's biological interactions and pharmacokinetic properties.
Antimicrobial Activity
Research indicates that DMFB exhibits broad-spectrum antimicrobial properties. A study conducted on various pathogenic microorganisms demonstrated that DMFB effectively inhibited the growth of several bacterial strains, including those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of DMFB
| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Resistant strains tested |
| Escherichia coli | 16 µg/mL | Effective against both Gram-positive and Gram-negative bacteria |
| Candida albicans | 8 µg/mL | Significant antifungal activity |
The results suggest that DMFB not only inhibits microbial growth but may also possess potential as an anti-infective agent due to its low toxicity towards human cells .
Anti-inflammatory Properties
In addition to its antimicrobial effects, DMFB has been investigated for its anti-inflammatory properties. A study utilizing animal models of inflammation showed that DMFB reduced the levels of pro-inflammatory cytokines significantly.
Case Study: In Vivo Anti-inflammatory Effects
A controlled experiment was conducted on mice subjected to induced inflammation via carrageenan injection. The administration of DMFB resulted in:
- Reduction in Paw Edema: A significant decrease in paw swelling was observed after 24 hours compared to control groups.
- Cytokine Levels: Marked reduction in TNF-alpha and IL-6 levels was recorded, indicating a potent anti-inflammatory response.
These findings highlight the compound’s potential therapeutic application in treating inflammatory diseases .
Anticancer Potential
Emerging research has also explored the anticancer potential of DMFB. Preliminary studies suggest that DMFB may induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways.
Table 2: Cytotoxic Effects of DMFB on Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 25 | Activation of p53 pathway |
The cytotoxic effects observed indicate that DMFB may serve as a lead compound for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
